

## In-Depth Technical Guide to the Certificate of Analysis of Salvigenin-d9

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Compound of Interest		
Compound Name:	Salvigenin-d9	
Cat. No.:	B12411773	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and certification process for **Salvigenin-d9**, a deuterated analog of the naturally occurring flavonoid, Salvigenin. This document is intended to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes of **Salvigenin-d9**, the analytical methodologies used for its characterization, and the biological context of its non-deuterated form.

## Representative Certificate of Analysis: Salvigenind9

A Certificate of Analysis (CoA) for a high-purity research compound like **Salvigenin-d9** is a critical document that assures its identity, purity, and quality. Below is a representative CoA, structured based on best practices for certified reference materials in the flavonoid class.

Certificate of Analysis



Product Name:	Salvigenin-d9	
CAS Number:	Not available (for deuterated analog)	
Chemical Formula:	C18H7D9O5	
Molecular Weight:	353.41 g/mol	
Lot Number:	XXXX-YYYY	
Analysis Date:	2025-11-12	
Retest Date:	2027-11-12	

Test	Specification	Result
Appearance	White to off-white solid	Conforms
Purity (by HPLC)	≥98.0%	99.5%
Identity (by ¹H NMR)	Conforms to structure	Conforms
Identity (by MS)	Conforms to mass	Conforms
Deuterium Incorporation	≥98%	99.2%
Residual Solvents	As per USP <467>	Conforms
Water Content (by Karl Fischer)	≤0.5%	0.1%

### **Quantitative Data Summary**

The following tables provide a detailed summary of the quantitative data presented in the representative Certificate of Analysis for **Salvigenin-d9**.

Table 1: Purity and Isotopic Enrichment



Parameter	Method	Result
Chemical Purity	HPLC	99.5%
Isotopic Purity (D9)	Mass Spectrometry	99.2%
Isotopic Enrichment (per D site)	Mass Spectrometry	>99%

Table 2: Physical and Chemical Properties

Property	Method	Result
Appearance	Visual Inspection	White to off-white solid
Molecular Weight	Calculated	353.41 g/mol
Water Content	Karl Fischer Titration	0.1%

### **Experimental Protocols**

Detailed methodologies for the key analytical techniques used to certify **Salvigenin-d9** are provided below.

# **High-Performance Liquid Chromatography (HPLC) for Purity Determination**

This method is used for the quantitative analysis of **Salvigenin-d9** to determine its purity.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reverse-phase column (e.g.,  $4.6 \times 150$  mm,  $3.5 \mu m$ ) is used.
- Mobile Phase: A gradient elution is employed with acetonitrile (A) and 0.1% formic acid in water (B).
- Gradient Program:
  - o 0 min: 30% A, 70% B



20 min: 70% A, 30% B

22 min: 100% A, 0% B

30 min: 100% A, 0% B

• Flow Rate: 0.25 mL/min.

• Column Temperature: 30°C.

Detection Wavelength: 280 nm and 365 nm.

Injection Volume: 4 μL.

- Sample Preparation: A stock solution of Salvigenin-d9 is prepared in methanol at a
  concentration of 1 mg/mL. Working solutions are prepared by diluting the stock solution with
  the mobile phase.
- Quantification: The purity is determined by calculating the peak area of Salvigenin-d9 as a
  percentage of the total peak area of all components in the chromatogram.

# Mass Spectrometry (MS) for Identity and Deuterium Incorporation

Mass spectrometry is used to confirm the molecular weight of **Salvigenin-d9** and to determine the level of deuterium incorporation.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is used.
- Ionization Mode: Positive ion mode.
- Sample Infusion: The sample is introduced into the mass spectrometer via direct infusion or coupled with an LC system.
- Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the expected molecular ion peak of Salvigenin-d9.



- Identity Confirmation: The measured monoisotopic mass of the [M+H]<sup>+</sup> ion is compared to the theoretical mass.
- Deuterium Incorporation Analysis: The isotopic distribution of the molecular ion cluster is analyzed to determine the percentage of the d9 species relative to the less deuterated species.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

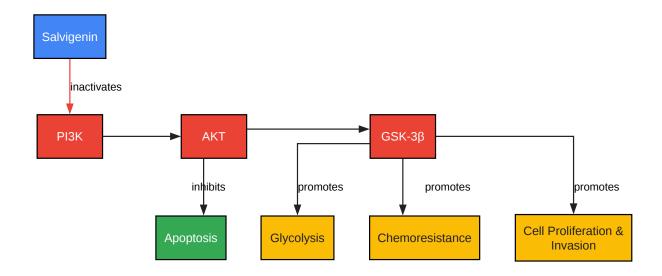
NMR spectroscopy provides detailed information about the chemical structure of **Salvigenin-d9** and confirms the positions of deuterium labeling.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Sample Preparation: Approximately 1-2 mg of Salvigenin-d9 is dissolved in 0.5 mL of a
  deuterated solvent such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl<sub>3</sub>).
- ¹H NMR: The ¹H NMR spectrum is acquired to confirm the absence or significant reduction of proton signals at the deuterated positions. The remaining proton signals should correspond to the non-deuterated positions in the molecule.
- 13C NMR: The 13C NMR spectrum is acquired to confirm the carbon skeleton of the molecule.
- 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments can be performed to further confirm the structure and assignments if necessary.

#### **Visualizations**

The following diagrams illustrate key aspects of Salvigenin's biological activity and the analytical workflow for **Salvigenin-d9**.

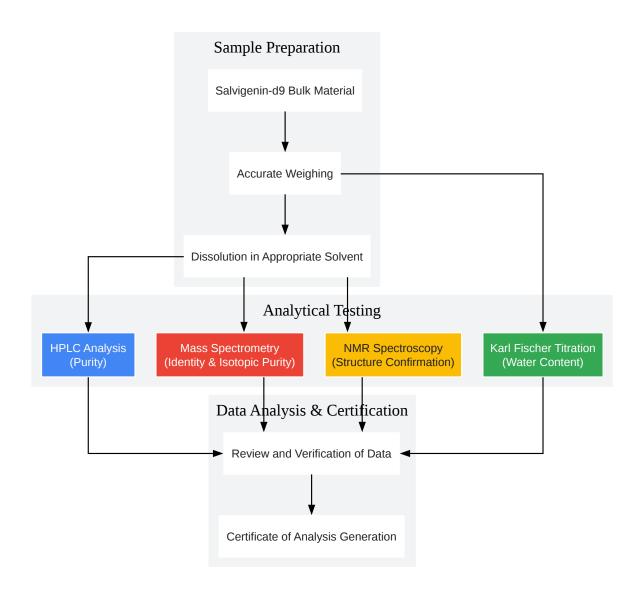




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Caption: PI3K/AKT/GSK-3β signaling pathway inhibited by Salvigenin.





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